1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenoxy group, and a benzodiazole ring, making it an interesting subject for scientific research.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-34-25-10-4-5-11-26(25)35-17-7-6-16-31-24-9-3-2-8-23(24)30-28(31)20-18-27(33)32(19-20)22-14-12-21(29)13-15-22/h2-5,8-15,20H,6-7,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJBUQXKQXEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzodiazole Ring
The 1H-1,3-benzodiazole ring is typically synthesized via condensation of o-phenylenediamine with a carbonyl source. For example, reaction with triphosgene or carbonyl diimidazole generates the diazole ring.
Procedure :
- Dissolve o-phenylenediamine (1.0 eq) in anhydrous dichloromethane under nitrogen.
- Add triphosgene (0.33 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
- Purify via silica gel chromatography to yield 1H-1,3-benzodiazol-2-amine (Intermediate A).
Key Data :
- Yield: 68–75%
- Characterization: $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 7.45–7.10 (m, 4H, Ar–H), 5.21 (s, 2H, NH$$2$$).
Preparation of 4-(2-Methoxyphenoxy)butyl Chain
Alkylation of 2-Methoxyphenol
The butyl spacer is introduced via Williamson ether synthesis, leveraging nucleophilic substitution.
Procedure :
- React 2-methoxyphenol (1.0 eq) with 1,4-dibromobutane (1.2 eq) in the presence of potassium carbonate (2.0 eq) in acetone.
- Reflux for 24 hours.
- Filter and concentrate to obtain 4-(2-methoxyphenoxy)butyl bromide (Intermediate B).
Key Data :
- Yield: 82%
- Characterization: $$ ^13C $$-NMR (100 MHz, CDCl$$3$$): δ 150.2 (C–O), 113.4–121.8 (Ar–C), 69.4 (O–CH$$2$$), 28.1 (CH$$_2$$).
Synthesis of 4-(4-Fluorophenyl)Pyrrolidin-2-One
Cyclization of γ-Amino Ketone
Pyrrolidin-2-one rings are formed via intramolecular lactamization. A γ-amino ketone precursor is cyclized under acidic conditions.
Procedure :
- React 4-fluoroaniline (1.0 eq) with ethyl acetoacetate (1.1 eq) in acetic acid.
- Heat at 100°C for 6 hours.
- Neutralize with sodium hydroxide and extract with dichloromethane.
- Purify via recrystallization to yield 4-(4-fluorophenyl)pyrrolidin-2-one (Intermediate C).
Key Data :
Final Assembly of the Target Compound
Coupling of Intermediates
The benzodiazole and pyrrolidinone units are linked via a nucleophilic aromatic substitution (SNAr) or Ullmann coupling.
Procedure :
- Combine Intermediate A (1.0 eq), Intermediate C (1.2 eq), and cesium carbonate (2.0 eq) in dimethylformamide.
- Add copper(I) iodide (0.1 eq) as a catalyst.
- Heat at 120°C for 24 hours.
- Alkylate the product with Intermediate B (1.5 eq) using potassium tert-butoxide as a base.
- Purify via column chromatography (hexane/ethyl acetate) to isolate the target compound.
Key Data :
- Overall Yield: 45–50%
- $$ ^1H $$-NMR (400 MHz, CDCl$$_3$$): δ 8.02 (d, J = 8.4 Hz, 1H), 7.45–6.80 (m, 8H), 4.12 (t, J = 6.0 Hz, 2H), 3.85 (s, 3H), 3.20–2.90 (m, 4H).
Optimization and Challenges
Reaction Efficiency
Purification Challenges
- The target compound’s polar nature necessitates gradient elution in chromatography (methanol/dichloromethane).
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways in the body. This compound may act on neurotensin receptors, which are involved in various physiological processes . By binding to these receptors, the compound can modulate their activity and produce specific effects, such as analgesia or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-2-phenyl-ethanone: This compound shares the fluorophenyl group but has a simpler structure.
4-[4-(4-fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]: Another compound with a fluorophenyl group, used in different applications.
Uniqueness
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its complex structure, which includes multiple functional groups and rings. This complexity allows it to interact with a variety of molecular targets and makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
The compound 1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.49 g/mol. The structure features a pyrrolidinone core substituted with a fluorophenyl group and a benzimidazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.49 g/mol |
| InChI | InChI=1S/C26H24FN3O3/c1-32... |
| InChIKey | HJJLNGSRUPIKBB-UHFFFAOYSA-N |
Antiparasitic Activity
Recent studies have indicated that compounds similar to This compound demonstrate significant antiparasitic activity. For instance, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have shown potent effects against Leishmania major, with effective concentrations (EC50) in the nanomolar range. This suggests that structural modifications in similar compounds could lead to enhanced antiparasitic properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the fluorophenyl and benzimidazole moieties may facilitate interactions with specific biological targets, such as enzymes or receptors involved in parasitic survival and replication.
Study 1: Antiparasitic Efficacy
In a study focusing on antiparasitic compounds, several derivatives were synthesized and tested for their efficacy against Leishmania major. The results indicated that certain derivatives exhibited high selectivity and potency, suggesting that modifications to the chemical structure can significantly impact biological activity .
Study 2: Structural Analysis
Crystal structure analysis of related compounds has provided insights into the spatial arrangement of atoms within these molecules. Understanding the crystal structure can aid in predicting how these compounds interact with biological targets. For example, the crystal structure of a related compound revealed key interactions between the fluorophenyl group and target enzymes .
Table 2: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for this compound?
The synthesis involves multi-step reactions, including:
- Coupling of benzodiazole and pyrrolidinone moieties using catalysts like palladium or copper complexes to facilitate C–N bond formation .
- Alkylation of the benzodiazole nitrogen with 4-(2-methoxyphenoxy)butyl groups, requiring temperature control (e.g., 60–80°C) and solvents such as dichloromethane or methanol .
- Final cyclization under acidic or basic conditions to form the pyrrolidin-2-one ring . Optimization Tip: Reaction yields improve with inert atmospheres (N₂/Ar) and pH adjustments during intermediate steps .
Q. Which purification techniques are most effective for isolating this compound?
- Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is standard for removing unreacted intermediates .
- Recrystallization from ethanol or acetonitrile enhances purity (>95%) .
- HPLC is recommended for analytical validation, especially when resolving stereochemical impurities .
Q. What structural features contribute to its biological activity?
- The 4-fluorophenyl group enhances lipophilicity and target binding via halogen bonding .
- The benzodiazole moiety interacts with adenosine receptors (A₁/A₂A subtypes), as observed in analogues .
- The pyrrolidin-2-one core introduces conformational rigidity, critical for receptor selectivity .
Advanced Research Questions
Q. How do modifications to the benzodiazole or pyrrolidinone moieties affect receptor binding affinity?
- Benzodiazole substitutions : Replacing the 2-methoxyphenoxybutyl group with chlorophenyl (e.g., ) increases A₂A receptor affinity by 20% but reduces solubility .
- Pyrrolidinone modifications : Introducing methyl groups at the 3-position (see ) improves metabolic stability but may sterically hinder target engagement . Methodology: Use radioligand binding assays (e.g., [³H]CGS21680 for A₂A) and molecular docking simulations to validate changes .
Q. How can discrepancies in reported biological activities be resolved?
- Source of contradiction : Variability in assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles (e.g., unreacted intermediates in ).
- Resolution strategies :
- Conduct batch-to-batch reproducibility studies using NMR and LC-MS to verify compound integrity .
- Standardize biological assays (e.g., fixed ATP concentrations in enzymatic studies) .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Solubility enhancement : Co-solvent systems (e.g., DMSO:PEG 400) or prodrug formulations (e.g., ester derivatives) improve bioavailability .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring to reduce CYP450-mediated oxidation .
- In vivo validation : Use pharmacokinetic models (e.g., rat IV/PO dosing) to correlate structural changes with AUC and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
